molecular formula C12H12FNO2 B1439090 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester CAS No. 886362-69-2

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

Cat. No.: B1439090
CAS No.: 886362-69-2
M. Wt: 221.23 g/mol
InChI Key: GOKWPANDLYARQA-UHFFFAOYSA-N
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Mechanism of Action

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or interacting with receptor proteins on the cell surface.

Cellular Effects

Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation.

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate may result in sustained modulation of cellular processes, such as reduced inflammation or inhibited cell proliferation.

Dosage Effects in Animal Models

The effects of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, while exceeding this threshold may lead to toxicity.

Metabolic Pathways

Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . For instance, cytochrome P450 enzymes may metabolize this compound, leading to changes in its metabolic flux and levels of metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound may be transported across cell membranes by solute carrier proteins or bind to plasma proteins, influencing its localization and accumulation in different tissues. The distribution of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is essential for its therapeutic efficacy and potential side effects.

Subcellular Localization

Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The subcellular localization of Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester typically involves the reaction of 6-fluoroindole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Properties

IUPAC Name

ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKWPANDLYARQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654111
Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-69-2
Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-69-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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